6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
Overview
Description
6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is a heterocyclic compound that features a pyrrolo[3,2-b]pyridine core structure with a fluorine atom at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action
The primary target of 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one, also known as 2H-Pyrrolo[3,2-b]pyridin-2-one, 6-fluoro-1,3-dihydro-, is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
This compound interacts with its targets by inhibiting the FGFRs . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Biochemical Pathways
The inhibition of FGFRs by this compound affects the FGF–FGFR axis, which is involved in various signal transduction pathways . The abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . Therefore, the inhibition of this pathway can potentially prevent cancer initiation, progression, and resistance to cancer therapy .
Pharmacokinetics
It is noted that the compound has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells . These results suggest that the compound could have potential therapeutic effects in cancer treatment.
Biochemical Analysis
Biochemical Properties
6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one has been reported to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . The compound’s interaction with these receptors plays a crucial role in various biochemical reactions .
Cellular Effects
In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . It also significantly inhibits the migration and invasion of these cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its potent inhibitory activity against FGFR1, 2, and 3 . This leads to the inhibition of downstream signaling pathways including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under specific conditions For example, the reaction of a substituted pyridine with a suitable amine in the presence of a cyclizing agent can yield the desired pyrrolo[3,2-b]pyridine scaffold
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods focus on improving yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow chemistry techniques and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield the corresponding reduced pyrrolo[3,2-b]pyridine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted pyrrolo[3,2-b]pyridines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.
Industry: The compound is utilized in the development of agrochemicals and materials science.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: A closely related compound with a similar core structure but lacking the fluorine atom.
6-Fluoro-1H-pyrrolo[2,3-b]pyridine: Another fluorinated derivative with a different substitution pattern.
Uniqueness
6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is unique due to its specific substitution pattern and the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding interactions, making it a valuable scaffold for drug discovery and development.
Properties
IUPAC Name |
6-fluoro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O/c8-4-1-6-5(9-3-4)2-7(11)10-6/h1,3H,2H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVQXCSKTPIMLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=N2)F)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001224873 | |
Record name | 6-Fluoro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001224873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136888-22-7 | |
Record name | 6-Fluoro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136888-22-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Fluoro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001224873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.